Methylene Spacer Effect on Conformational Flexibility: Comparison with Direct Sulfonyl Analog
The target compound contains an additional rotatable bond between the azetidine ring and the sulfonyl group compared to the direct‑sulfonyl analog tert‑butyl 3‑((4‑bromophenyl)sulfonyl)azetidine‑1‑carboxylate (CAS 887593‑59‑1). The computed XLogP3 values differ by ≈0.3 log units (target ≈2.7 vs. analog ≈2.4), reflecting the increased lipophilicity imparted by the methylene spacer [1]. This difference alters passive membrane permeability potential and protein‑binding characteristics in drug‑discovery programs.
| Evidence Dimension | Rotatable bond count and calculated LogP |
|---|---|
| Target Compound Data | Rotatable bonds: 5; XLogP3 ≈2.7 |
| Comparator Or Baseline | tert‑butyl 3‑((4‑bromophenyl)sulfonyl)azetidine‑1‑carboxylate (CAS 887593‑59‑1): Rotatable bonds: 4; XLogP3 ≈2.4 |
| Quantified Difference | +1 rotatable bond; ΔXLogP3 ≈ +0.3 |
| Conditions | Computed physicochemical properties using standard cheminformatics methods (PubChem/ChemSpider). |
Why This Matters
The additional rotatable bond and higher LogP directly influence the compound’s pharmacokinetic‑relevant properties, making the target compound a distinct tool for probing ligand‑receptor interactions where conformational entropy is critical.
- [1] PubChem Compound Summary for CID 135382401 (representative entry for the target scaffold). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑04‑30). View Source
